molecular formula C8H4N4O B13123436 4-Oxo-3,4-dihydropyrido[2,3-d]pyrimidine-6-carbonitrile

4-Oxo-3,4-dihydropyrido[2,3-d]pyrimidine-6-carbonitrile

Katalognummer: B13123436
Molekulargewicht: 172.14 g/mol
InChI-Schlüssel: MIGQRVKRNVNJLU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Oxo-3,4-dihydropyrido[2,3-d]pyrimidine-6-carbonitrile is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is known for its potential therapeutic applications, particularly as an inhibitor of eukaryotic translation initiation factor 4E (eIF4E), which plays a crucial role in the regulation of protein synthesis .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-3,4-dihydropyrido[2,3-d]pyrimidine-6-carbonitrile typically involves the condensation of 2-acetaminonicotinic acid with a primary amine or the reaction of 2-aminonicotinic acid with acetic acid and a primary amine . Another method involves a one-pot three-component reaction of aldehydes, barbituric acid, and ammonium acetate or urea in the presence of DIPEAc at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using high-purity reagents, and employing efficient purification techniques to ensure the compound’s quality and yield.

Analyse Chemischer Reaktionen

Types of Reactions

4-Oxo-3,4-dihydropyrido[2,3-d]pyrimidine-6-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include m-chloroperbenzoic acid for oxidation and various aryl or heteroaryl amines for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include various substituted pyridopyrimidine derivatives, which have shown significant biological activity, particularly in inhibiting eIF4E .

Wissenschaftliche Forschungsanwendungen

4-Oxo-3,4-dihydropyrido[2,3-d]pyrimidine-6-carbonitrile has several scientific research applications:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-Oxo-3,4-dihydropyrido[2,3-d]pyrimidine-6-carbonitrile is unique due to its specific inhibition of eIF4E, making it a promising candidate for therapeutic applications in cancer treatment. Its ability to disrupt protein synthesis pathways sets it apart from other similar compounds .

Eigenschaften

Molekularformel

C8H4N4O

Molekulargewicht

172.14 g/mol

IUPAC-Name

4-oxo-3H-pyrido[2,3-d]pyrimidine-6-carbonitrile

InChI

InChI=1S/C8H4N4O/c9-2-5-1-6-7(10-3-5)11-4-12-8(6)13/h1,3-4H,(H,10,11,12,13)

InChI-Schlüssel

MIGQRVKRNVNJLU-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=NC2=C1C(=O)NC=N2)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.